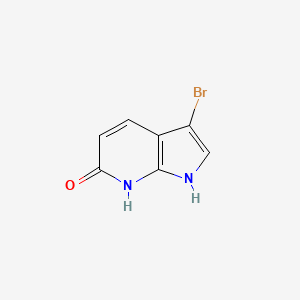

3-Bromo-6-hydroxy-7-azaindole

Description

Evolution and Significance of Azaindole Frameworks in Chemical Science

The significance of azaindole frameworks, also known as pyrrolopyridines, has grown substantially over the years. pharmablock.com These structures are bioisosteres of indoles and purines, meaning they have similar shapes and volumes, which allows them to interact with biological targets in a comparable manner. pharmablock.comnih.govacs.org This bioisosteric relationship is a key reason for their prominence in medicinal chemistry.

Pyrrolo[2,3-b]pyridines, the systematic name for 7-azaindoles, have a rich history in organic synthesis. ajol.info Early synthetic methods were often challenging, but the development of new catalytic systems and synthetic strategies has made these compounds more accessible. magtech.com.cnresearchgate.net A variety of natural products contain the 1H-pyrrolo[2,3-b]pyridine core, which has spurred interest in their synthesis and biological evaluation. ajol.info The pharmacological properties of these derivatives are extensive, including anticancer, anti-inflammatory, and antiviral activities. ajol.infoatlanchimpharma.com

In contemporary chemistry, the 7-azaindole (B17877) scaffold is recognized as a "privileged structure." acs.orgresearchgate.netmdpi.com This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. mdpi.comresearchgate.net The 7-azaindole ring system, with its pyridine (B92270) nitrogen and pyrrole (B145914) N-H group, can act as both a hydrogen bond acceptor and donor, facilitating strong interactions with biological macromolecules like proteins. jst.go.jpresearchgate.net This has led to their extensive use in the development of kinase inhibitors, a critical class of drugs for treating cancer and other diseases. nih.govjst.go.jpjst.go.jp

The versatility of the 7-azaindole scaffold is further enhanced by the ability to readily introduce various substituents at multiple positions on the ring system, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.govjst.go.jp

The azaindole series consists of four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, depending on the position of the nitrogen atom in the pyridine ring. pharmablock.comnih.govatlanchimpharma.com Each isomer possesses distinct electronic and steric properties, which influences its reactivity and biological activity. The structural elucidation of these isomers and their derivatives is routinely accomplished using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. acs.orghud.ac.uk These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule, which is crucial for understanding structure-activity relationships. researchgate.net

| Isomer | Systematic Name |

| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine |

| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine |

| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine |

| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine |

Academic Context of 3-Bromo-6-hydroxy-7-azaindole

The specific substitution pattern of this compound is not arbitrary; it is the result of strategic chemical design aimed at creating a molecule with specific properties and reactivity for further scientific investigation.

The introduction of a bromine atom at the C3 position and a hydroxyl group at the C6 position of the 7-azaindole scaffold is a deliberate synthetic strategy. The C3 position of the 7-azaindole ring is electronically favored for electrophilic substitution. mdpi.com Bromination at this position, often achieved using reagents like N-bromosuccinimide (NBS), introduces a versatile functional group. nih.gov The bromine atom can then serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce a wide variety of substituents. nih.gov

Hydroxylation at the C6 position introduces a hydrogen bond donor and acceptor, which can be critical for biological activity, particularly in the context of enzyme inhibition. nih.gov The hydroxyl group can also serve as a point for further derivatization. The synthesis of such disubstituted azaindoles often involves multi-step sequences, starting from appropriately halogenated pyridine precursors. acs.org

The compound this compound stands at the crossroads of several scientific disciplines, highlighting the interdisciplinary nature of modern chemical research.

Organic Synthesis: From a synthetic perspective, this molecule is a valuable intermediate. The presence of two distinct functional groups, a bromo substituent and a hydroxyl group, on a privileged scaffold allows for a wide range of chemical transformations. Synthetic chemists can exploit this reactivity to build more complex molecules and libraries of compounds for various applications. acs.org

Medicinal Chemistry: In medicinal chemistry, substituted 7-azaindoles are of immense interest, particularly as kinase inhibitors. nih.govresearchgate.netjst.go.jp The this compound scaffold could serve as a starting point for the design of new therapeutic agents. The bromine atom can be replaced with various groups to explore structure-activity relationships, while the hydroxyl group can participate in key binding interactions with target proteins. nih.govresearchgate.net

Materials Science: The unique photophysical properties of some 7-azaindole derivatives have led to their exploration in materials science. rsc.org While the specific properties of this compound in this context are not widely reported, the inherent fluorescence of the azaindole core suggests potential for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes, pending further investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-3-9-7-4(5)1-2-6(11)10-7/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONWRYAGNMXMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230064 | |

| Record name | 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-14-5 | |

| Record name | 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 6 Hydroxy 7 Azaindole and Its Precursors

General Strategies for 7-Azaindole (B17877) Ring System Construction

The formation of the bicyclic 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a critical first step in the synthesis of 3-Bromo-6-hydroxy-7-azaindole. Various synthetic routes have been developed, which can be broadly categorized into the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring, the construction of a pyridine ring from a pyrrole precursor, and methods involving transition-metal catalysis.

Pyrrole Ring Annulation onto Pre-formed Pyridine Rings

A common and versatile approach to the 7-azaindole skeleton involves the construction of the five-membered pyrrole ring onto a suitably substituted pyridine derivative. Several classical indole (B1671886) syntheses have been adapted for this purpose, including the Fischer, Bartoli, and Leimgruber-Batcho methodologies.

The Fischer indole synthesis , while a cornerstone in indole chemistry, has shown limitations in the synthesis of azaindoles due to the electron-deficient nature of the pyridine ring, which can hinder the key sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. However, with appropriately substituted pyridylhydrazines, this method can be employed.

The Bartoli indole synthesis offers a more direct route, typically involving the reaction of a nitro-pyridine with a vinyl Grignard reagent. This method has been successfully applied to the synthesis of various azaindole derivatives.

The Leimgruber-Batcho indole synthesis is another valuable method that proceeds via an enamine intermediate, which is then cyclized to form the pyrrole ring. This two-step process is known for its high efficiency and tolerance of a wide range of functional groups.

Pyridine Ring Construction from Pyrrole Derivatives

An alternative strategy involves the construction of the six-membered pyridine ring onto a pre-formed pyrrole ring. This approach is less common but can be effective, particularly when starting with highly functionalized pyrrole precursors. The synthesis often involves the condensation of a substituted aminopyrrole with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization to form the pyridine ring.

Transition-Metal Catalyzed Approaches to Azaindoles

Modern organic synthesis has seen the rise of transition-metal catalysis as a powerful tool for the construction of heterocyclic systems, including 7-azaindoles. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

Sonogashira Coupling: A widely used method involves the Sonogashira coupling of a terminal alkyne with a suitably substituted halopyridine, followed by an intramolecular cyclization to form the azaindole ring. This approach offers a high degree of flexibility in the introduction of substituents.

Heck Reaction: The Heck reaction, involving the palladium-catalyzed coupling of an alkene with an aryl halide, has also been employed in the synthesis of azaindoles.

Suzuki Coupling: The Suzuki coupling, which pairs an organoboron compound with an organohalide, provides another efficient route for the construction of the azaindole skeleton.

These transition-metal catalyzed methods often exhibit high yields and broad substrate scope, making them attractive for the synthesis of complex azaindole derivatives.

Transition-Metal-Free Synthetic Routes

While transition-metal catalysis is a dominant strategy, several transition-metal-free methods for the synthesis of azaindoles have also been developed. These methods often rely on classical condensation and cyclization reactions and can be advantageous in terms of cost and environmental impact. One such approach involves the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde in the presence of a strong base to afford 7-azaindole derivatives.

Regioselective Functionalization of the 7-Azaindole Core

Once the 7-azaindole nucleus is constructed, the next critical step in the synthesis of this compound is the regioselective introduction of the bromo and hydroxyl substituents.

Bromination at the C3 Position

The C3 position of the 7-azaindole ring is analogous to the C3 position of indole and is highly susceptible to electrophilic substitution. Direct bromination of the 7-azaindole core can be achieved using various brominating agents.

Commonly used reagents for this transformation include N-bromosuccinimide (NBS) and elemental bromine. The reaction conditions can be tuned to achieve high regioselectivity for the C3 position. For instance, the reaction of 7-azaindole with NBS in a suitable solvent such as acetonitrile (B52724) can provide 3-bromo-7-azaindole in good yield.

| Reagent | Solvent | Temperature | Yield (%) |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | High |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Moderate to High |

This table presents typical conditions for the C3-bromination of 7-azaindole. Actual yields may vary depending on the specific reaction conditions and substrate.

The synthesis of the 6-hydroxy functionality on the 7-azaindole ring is less commonly documented. A plausible synthetic route would involve the preparation of a 6-substituted 7-azaindole precursor, such as 6-bromo-7-azaindole or 6-amino-7-azaindole, followed by conversion to the hydroxyl group.

The synthesis of 6-bromo-7-azaindole can be achieved through electrophilic bromination of a suitably activated 7-azaindole precursor. The introduction of an amino group at the C6 position can be accomplished through nucleophilic aromatic substitution of a 6-halo-7-azaindole or through reduction of a 6-nitro-7-azaindole.

Once the 6-amino-7-azaindole is obtained, it can potentially be converted to 6-hydroxy-7-azaindole via a Sandmeyer reaction . wikipedia.orgnih.govorganic-chemistry.org This well-established method involves the diazotization of the amino group with nitrous acid, followed by decomposition of the resulting diazonium salt in the presence of water to yield the hydroxyl group. wikipedia.orgnih.govorganic-chemistry.org

Finally, the bromination of 6-hydroxy-7-azaindole at the C3 position, as described in section 2.2.1, would yield the target compound, this compound. The electron-donating nature of the hydroxyl group at the C6 position would likely activate the ring towards electrophilic substitution, potentially facilitating the C3-bromination.

Introduction of Hydroxyl Group at the C6 Position

Functionalizing the C6 position on the pyridine ring of 7-azaindole is more challenging than C3 functionalization due to the electron-deficient nature of the pyridine ring. acs.org

Direct installation of a hydroxyl group at C6 is not straightforward. A common strategy involves initial N-oxidation of the pyridine nitrogen (N7). The resulting N-oxide activates the pyridine ring for electrophilic substitution at positions C4 and C6. For example, C6 chlorination can be achieved on the N-oxide of 3-iodo-7-azaindole. nih.gov This C6-chloro group can then potentially be displaced by a nucleophilic oxygen source, such as hydroxide (B78521) or an alkoxide, in a subsequent step to install the desired functionality. Another powerful strategy for C6 functionalization is Directed ortho-Metalation (DoM), where a Directed Metalation Group (DMG) installed at the N1 or N7 position directs a strong base to deprotonate the adjacent C2 or C6 position, respectively, allowing for subsequent quenching with an electrophile. researchgate.net

Table 2: Strategies for C6-Functionalization of 7-Azaindole

| Strategy | Key Intermediate | Reagents for Functionalization | Target Position | Reference |

|---|---|---|---|---|

| N-Oxidation | 7-Azaindole N-oxide | Electrophiles (e.g., NCS for chlorination) | C6 | nih.gov |

A more versatile approach involves constructing the 7-azaindole ring from a pyridine precursor that already contains the desired hydroxyl group (or a protected form). Many established azaindole syntheses, such as the Madelung, Fischer, or Larock syntheses, start from substituted 2-aminopyridines. chemrxiv.orgresearchgate.net By choosing a 2-amino-5-hydroxypyridine (B112774) (or a protected version like 2-amino-5-methoxypyridine) as the starting material, the C6-hydroxyl group is incorporated from the beginning of the synthetic sequence. This strategy avoids the often harsh conditions required for direct functionalization of the assembled azaindole core.

Orthogonal Protection and Deprotection Strategies for Selective Functionalization

When synthesizing a molecule with multiple reactive sites, such as the pyrrole N-H and the C6-OH of this compound, an orthogonal protecting group strategy is essential. jocpr.com This allows for the selective removal of one protecting group while others remain intact, enabling sequential, site-specific reactions. thieme-connect.de

Pyrrole Nitrogen (N1): The N-H of the azaindole is acidic and nucleophilic. Common protecting groups include tosyl (Ts), tert-butoxycarbonyl (Boc), and p-methoxybenzyl (PMB). nih.govacs.org The tosyl group, for instance, is robust but can be removed under basic conditions (e.g., NaOH). nih.gov

Hydroxyl Group (C6-OH): The phenolic hydroxyl group is acidic and requires protection during reactions involving strong bases or electrophiles targeting other parts of the molecule. Common protecting groups include benzyl (B1604629) (Bn) ethers, removed by hydrogenolysis, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which are cleaved by fluoride (B91410) ions (e.g., TBAF). jocpr.com

An orthogonal strategy would be to protect the N1 position with a tosyl group and the C6-OH with a benzyl ether. The benzyl ether could be removed selectively via hydrogenolysis (e.g., H₂, Pd/C), leaving the tosyl group intact for subsequent reactions, or vice-versa, the tosyl group could be removed with a base while the benzyl ether remains. nih.govthieme-connect.de

Table 3: Orthogonal Protecting Group Pairs for Azaindole Synthesis

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Pyrrole N-H | Tosyl (Ts) | Base (e.g., NaOH) | Benzyl (Bn), TBDMS |

| Pyrrole N-H | Boc | Acid (e.g., TFA) | Benzyl (Bn), Alloc |

| Hydroxyl (-OH) | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Tosyl (Ts), Boc, TBDMS |

Convergent Synthesis of this compound

A convergent synthesis aims to construct the target molecule from several complex fragments in the final stages. A plausible convergent route for this compound would involve the synthesis of a key intermediate, such as 6-hydroxy-7-azaindole (or a protected version), followed by a late-stage, regioselective bromination at the C3 position.

Proposed Synthetic Pathway:

Precursor Synthesis: Start with a commercially available 2-amino-5-methoxypyridine.

Ring Formation: Construct the pyrrole ring using a standard method like the Larock indole synthesis to form 6-methoxy-7-azaindole.

Nitrogen Protection: Protect the pyrrole nitrogen with an acid-stable, base-labile group like tosyl (Ts) to form 1-Tosyl-6-methoxy-7-azaindole. This protection prevents side reactions in the subsequent bromination step. nih.gov

Selective C3-Bromination: Perform a direct electrophilic bromination using NBS or a similar reagent. The electron-rich pyrrole ring will direct the bromination to the C3 position, yielding 1-Tosyl-3-bromo-6-methoxy-7-azaindole.

Demethylation: Cleave the methyl ether at the C6 position using a reagent like BBr₃ to reveal the free hydroxyl group, forming 1-Tosyl-3-bromo-6-hydroxy-7-azaindole.

Deprotection: Remove the tosyl group from the N1 position under basic conditions (e.g., aqueous NaOH) to yield the final product, this compound. nih.gov

This approach strategically uses a precursor with the oxygen functionality already in place and employs protecting groups to ensure the selective and high-yield introduction of the bromine atom at a late stage.

Sequential Halogenation and Hydroxylation Routes

The synthesis of this compound can be strategically approached through a sequential process involving the formation of a key precursor, 6-hydroxy-7-azaindole, followed by regioselective bromination.

A plausible and effective route to the 6-hydroxy-7-azaindole precursor commences with a suitably substituted pyridine derivative, which undergoes a classical indole synthesis reaction. The Leimgruber-Batcho indole synthesis, a reliable method for constructing the indole nucleus, can be employed. This process typically involves the reaction of an ortho-nitro-picoline derivative with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the azaindole core. For the synthesis of 6-methoxy-7-azaindole, a potential starting material would be a 2-nitro-3-methyl-4-methoxypyridine.

Once 6-methoxy-7-azaindole is obtained, the subsequent step is the deprotection of the methoxy (B1213986) group to yield the crucial 6-hydroxy-7-azaindole intermediate. This transformation is commonly achieved through hydrolysis, often under acidic conditions or using specific demethylating agents.

With the 6-hydroxy-7-azaindole precursor in hand, the final step is the regioselective bromination at the C3 position of the azaindole ring. The C3 position is electronically favored for electrophilic substitution. The bromination can be carried out using a variety of brominating agents, with careful control of reaction conditions to ensure selectivity and prevent over-halogenation. A common method involves the use of elemental bromine in a suitable solvent.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Leimgruber-Batcho Indole Synthesis | 2-nitro-3-methyl-4-methoxypyridine, DMFDMA, Pyrrolidine; then H2, Pd/C | 6-Methoxy-7-azaindole |

| 2 | Demethylation | HBr or BBr3 | 6-Hydroxy-7-azaindole |

| 3 | Bromination | Br2, suitable solvent | This compound |

Tandem Reaction Sequences for Multi-functionalized 7-Azaindoles

Tandem, or cascade, reactions offer an elegant and efficient approach to the synthesis of complex molecules like multi-functionalized 7-azaindoles by combining multiple bond-forming events in a single operation. These strategies are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to significant time and resource savings.

For the construction of the this compound scaffold, a potential tandem approach could involve a palladium-catalyzed process. Such a sequence might start with a suitably substituted and functionalized pyridine derivative. For instance, a dihalopyridine bearing a hydroxyl or a protected hydroxyl group could undergo a sequence of cross-coupling reactions.

A hypothetical tandem sequence could begin with a Sonogashira coupling of a protected 6-hydroxy-dihalopyridine with a suitable alkyne. The resulting alkynylpyridine could then undergo an intramolecular cyclization to form the 7-azaindole ring system. Subsequent in-situ bromination could then furnish the desired this compound. The development of such tandem reactions requires careful selection of catalysts, ligands, and reaction conditions to ensure the compatibility of all reaction steps.

| Starting Material | Key Transformations | Potential Catalyst | Product |

| Protected 6-hydroxy-dihalopyridine | Sonogashira coupling, Intramolecular cyclization, Bromination | Palladium complex | This compound |

Advanced Synthetic Transformations and Scalability Considerations

Modern synthetic chemistry continually seeks to improve upon traditional methods by incorporating advanced technologies and adhering to the principles of green chemistry. These considerations are crucial for both laboratory-scale synthesis and industrial-scale production.

Microwave-Assisted Synthesis in Azaindole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of azaindole chemistry, microwave irradiation can significantly reduce the reaction times for key steps such as the construction of the indole ring and subsequent functionalization reactions.

For example, the Leimgruber-Batcho indole synthesis, a cornerstone in the preparation of the azaindole core, can be dramatically accelerated under microwave conditions. Similarly, palladium-catalyzed cross-coupling reactions, often employed for the functionalization of the azaindole nucleus, are well-suited for microwave heating. This technology allows for rapid and efficient optimization of reaction conditions, which is particularly valuable in the synthesis of complex molecules like this compound. The use of microwave chemistry can also lead to cleaner reactions with fewer byproducts, simplifying purification processes.

Green Chemistry Approaches in Azaindole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of azaindoles, several green chemistry approaches can be implemented.

One key area is the use of more environmentally benign catalysts. For instance, iron-catalyzed cyclization reactions have been developed as an alternative to more traditional palladium-catalyzed methods for the synthesis of the 7-azaindole ring system. Iron is a more abundant, less toxic, and more economical metal than palladium, making it a more sustainable choice.

Another green approach is the development of one-pot or cascade reactions, as discussed in the context of tandem sequences. By minimizing the number of separate reaction and purification steps, these methods reduce solvent consumption and waste generation. Furthermore, the use of safer and more environmentally friendly solvents is a critical aspect of green chemistry. Research into the use of water or other green solvents for azaindole synthesis is an active area of investigation. The development of catalytic systems that can operate efficiently in these solvents is a key challenge and a significant goal for sustainable chemical manufacturing.

| Green Chemistry Principle | Application in Azaindole Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Water, ethanol, or solvent-free conditions. |

| Atom Economy | Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. | Tandem and one-pot reactions. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Iron-catalyzed cyclization instead of stoichiometric reagents. |

| Design for Energy Efficiency | Utilizing methods that reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times. |

Reactivity and Derivatization of 3 Bromo 6 Hydroxy 7 Azaindole

Reactions at the C3-Bromine Position

The C3-bromine atom on the 7-azaindole (B17877) core is strategically positioned on the electron-rich pyrrole (B145914) ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to derivatizing the core structure.

Palladium-catalyzed reactions are powerful tools for forming C-C and C-N bonds, and the 3-bromo-7-azaindole core is a suitable substrate for these transformations. The reactivity of the C-Br bond allows for coupling with a diverse array of partners.

The Suzuki-Miyaura reaction is one of the most widely used methods for forming biaryl structures and involves the coupling of an organoboron species with an organic halide. For 3-bromo-7-azaindole derivatives, this reaction enables the introduction of various aryl and heteroaryl groups at the C3 position. Research has shown that catalyst systems such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like SPhos are effective for this transformation. sci-hub.se The choice of base, typically cesium carbonate or potassium phosphate (B84403), and solvent system is crucial for achieving high yields. sci-hub.sechemicalbook.com This methodology tolerates a range of functional groups on the incoming aryl boronic acid, including both electron-donating and electron-withdrawing substituents. sci-hub.se

Table 1: Examples of Suzuki-Miyaura Coupling on 3-Bromo-7-azaindole Derivatives Data derived from studies on related 3-bromo-7-azaindole precursors.

| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | ~90% |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 93% sci-hub.se |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 79% sci-hub.se |

| Naphthylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 92% sci-hub.se |

The Sonogashira coupling provides a reliable route for the formation of a C(sp²)-C(sp) bond, linking the 3-position of the azaindole ring to a terminal alkyne. eurekaselect.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst, such as copper iodide (CuI). nih.gov The reaction is generally carried out in the presence of an amine base, like triethylamine (B128534), which also serves as the solvent. nih.gov The Sonogashira reaction has been successfully applied to various halo-azaindoles, demonstrating its utility for installing alkynyl moieties that can serve as handles for further synthetic manipulations or as key components of pharmacologically active molecules. nih.govscbt.com

Table 2: General Conditions for Sonogashira Coupling on Halo-azaindoles

| Alkyne Partner | Catalyst System | Base | Solvent |

|---|---|---|---|

| Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF |

To form C-N bonds at the C3-position, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples the aryl bromide with a wide variety of primary and secondary amines, amino acid esters, and other nitrogen nucleophiles. sigmaaldrich.com A key advantage of modern Buchwald-Hartwig protocols is their ability to function on unprotected N-H heterocycles, avoiding the need for additional protection and deprotection steps. researchgate.netbaranlab.org The success of these reactions relies on the use of specialized palladium precatalysts and bulky, electron-rich phosphine ligands such as Xantphos or RuPhos, along with a suitable base like cesium carbonate. sigmaaldrich.comresearchgate.net

Table 3: Examples of Buchwald-Hartwig Amination on Halo-azaindoles

| Amine Partner | Catalyst / Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Primary Aromatic Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 88-94% | sigmaaldrich.com |

| Secondary Aliphatic Amines | P1 Precatalyst | LiHMDS | 80-99% | researchgate.net |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | ~90% | sigmaaldrich.com |

Beyond the most common coupling reactions, other metal-catalyzed transformations can also be employed to functionalize the C3-position.

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide. While less common now due to the toxicity of tin reagents, it remains a powerful tool. For the 7-azaindole scaffold, Stille couplings have been used to introduce heteroaryl moieties at the C3 position by reacting a 3-trimethylstannyl-7-azaindole with a heteroaryl bromide. scbt.com The reverse reaction, coupling 3-bromo-7-azaindole with an organostannane, is also a viable synthetic route. scbt.com

Heck Reaction: The Heck reaction creates a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is highly effective for introducing vinyl groups at the C3-position. Studies on related halo-indoles and halo-azaindoles have shown successful coupling with alkenes like methyl acrylate, demonstrating the feasibility of this transformation on the 3-bromo-7-azaindole core. scbt.com

Table 4: Overview of Stille and Heck Reactions on Azaindole Cores

| Reaction | Coupling Partner | Catalyst | General Outcome |

|---|---|---|---|

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C bond formation (e.g., aryl, heteroaryl) scbt.com |

Direct nucleophilic aromatic substitution (SNAr) of the bromine at the C3 position of 3-bromo-6-hydroxy-7-azaindole is generally challenging. The pyrrole ring of the 7-azaindole system is electron-rich, which disfavors the addition-elimination mechanism characteristic of SNAr reactions. Such reactions typically require activation by strong electron-withdrawing groups on the aromatic ring to proceed efficiently, which are absent in this core structure.

While SNAr reactions are uncommon at the C3 position, studies on related 7-azaindole isomers have shown that nucleophilic displacement of halogens on the pyridine (B92270) ring (e.g., at the C6 position) is possible, but often requires harsh reaction conditions, such as high temperatures (200°C) in a sealed tube with strong nucleophiles like aqueous ammonia. This highlights the general low reactivity of the halo-azaindole core towards SNAr, particularly on the electron-rich pyrrole ring, making palladium-catalyzed cross-coupling reactions the preferred method for functionalization at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions at the C6-Hydroxyl Position

The hydroxyl group at the C6 position of this compound is a prime target for a variety of chemical modifications, including etherification, esterification, and oxidation. These reactions enable the introduction of a broad range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

Etherification and Esterification Reactions

The nucleophilic character of the C6-hydroxyl group facilitates its conversion into ethers and esters through reactions with appropriate electrophiles.

Etherification: The formation of an ether linkage at the C6 position can be achieved under standard Williamson ether synthesis conditions. This typically involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding alkoxide. This nucleophilic species then undergoes a substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to furnish the desired 6-alkoxy-3-bromo-7-azaindole derivative. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing potential side reactions.

| Reagent | Base | Solvent | Product |

| Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, THF | 6-Alkoxy-3-bromo-7-azaindole |

Esterification: The C6-hydroxyl group can be readily acylated to form esters using various acylating agents. In a typical procedure, the this compound is treated with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (TEA) or pyridine, which acts as a scavenger for the acid byproduct. This method allows for the introduction of a wide range of acyl groups, from simple acetyl moieties to more complex aromatic or aliphatic esters.

| Reagent | Base | Solvent | Product |

| Acyl Chloride (RCOCl) | Triethylamine, Pyridine | DCM, Chloroform | 6-Acyloxy-3-bromo-7-azaindole |

| Acyl Anhydride ((RCO)₂O) | Triethylamine, Pyridine | DCM, Chloroform | 6-Acyloxy-3-bromo-7-azaindole |

Oxidation Reactions for Keto or Carbonyl Derivatives

Oxidation of the C6-hydroxyl group provides access to the corresponding 6-oxo or keto derivatives of 3-bromo-7-azaindole. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Mild oxidizing agents such as manganese dioxide (MnO₂) are often preferred to avoid over-oxidation or reaction at other positions of the azaindole ring. Other commonly used methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation. These methods offer good yields and compatibility with a range of substrates.

| Oxidizing Agent | Reaction Conditions | Product |

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., DCM, Chloroform) | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6(7H)-one |

| Swern Oxidation (DMSO, (COCl)₂) | Low temperature (-78 °C to rt) | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6(7H)-one |

| Dess-Martin Periodinane | Inert solvent (e.g., DCM) | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6(7H)-one |

Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In the context of 6-hydroxy-7-azaindole derivatives, the hydroxyl group, after conversion to a suitable directing group such as a carbamate (B1207046) or an ether, can direct lithiation to the adjacent C5 position. The choice of the directing group and the lithiating agent (typically an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA) is critical for achieving high regioselectivity. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C5 position. While direct lithiation of the C6-hydroxyl proton is the initial step, subsequent deprotonation at C5 is facilitated by the directing metalating group.

Reactivity of the Azaindole Nitrogen Atoms (N1 and N7)

The 7-azaindole scaffold possesses two nitrogen atoms, N1 in the pyrrole ring and N7 in the pyridine ring, both of which can participate in chemical reactions. The relative reactivity of these nitrogens is influenced by electronic and steric factors, and selective functionalization can often be achieved by careful choice of reaction conditions and protecting groups.

N-Alkylation and N-Arylation Reactions

N-Alkylation: The N1 position of the pyrrole ring is generally more nucleophilic and readily undergoes alkylation. researchgate.net Treatment of this compound with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate typically leads to the formation of the N1-alkylated product. Selective N7-alkylation is more challenging and may require specific conditions or the use of protecting groups on the N1 position.

N-Arylation: The introduction of an aryl group at the nitrogen atoms can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov These reactions typically involve the coupling of the azaindole with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The regioselectivity of N-arylation (N1 vs. N7) can be influenced by the choice of catalyst, ligand, and reaction conditions.

| Reaction | Catalyst/Reagents | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide, Base (NaH, K₂CO₃) | DMF, THF | N1-Alkyl-3-bromo-6-hydroxy-7-azaindole |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd catalyst, Ligand, Base | Toluene, Dioxane | N1-Aryl-3-bromo-6-hydroxy-7-azaindole |

| N-Arylation (Ullmann) | Aryl Halide, Cu catalyst, Base | High temperature | N1-Aryl-3-bromo-6-hydroxy-7-azaindole |

N-Protection and Deprotection Chemistry

To achieve regioselective derivatization at other positions of the this compound molecule, it is often necessary to protect one or both of the nitrogen atoms. nih.govresearchgate.net A variety of protecting groups commonly used for indoles and related heterocycles can be employed.

Common N-protecting groups for the 7-azaindole scaffold include:

Tosyl (Ts): Introduced by reacting the azaindole with tosyl chloride in the presence of a base. It is a robust protecting group, stable to a wide range of reaction conditions, and can be removed under reductive conditions or with strong acids. nih.govnih.gov

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is labile to acidic conditions, making it a useful protecting group when mild deprotection is required. nih.gov

2-(Trimethylsilyl)ethoxymethyl (SEM): This group is introduced using SEM-Cl and is known for its stability to a variety of reagents. Deprotection is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

The choice of protecting group depends on the planned synthetic route and the compatibility of the protecting group with the subsequent reaction conditions. The ability to selectively protect and deprotect the N1 and N7 positions is a key strategy in the synthesis of complex derivatives of this compound.

| Protecting Group | Reagent for Protection | Reagent for Deprotection |

| Tosyl (Ts) | Tosyl chloride, Base | H₂/Pd, Mg/MeOH, Strong Acid |

| tert-Butoxycarbonyl (Boc) | Boc₂O, Base | Trifluoroacetic acid (TFA), HCl |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, Base | Tetrabutylammonium fluoride (TBAF) |

Regioselectivity and Stereoselectivity in Chemical Transformations

The functionalization of the 7-azaindole scaffold is a critical area of research, driven by the prevalence of this moiety in pharmacologically active molecules. rsc.org The substituents on the this compound core, namely the bromine atom at the C3 position and the hydroxyl group at the C6 position, exert profound control over the regiochemical outcomes of its reactions.

Steric and Electronic Influences on Reaction Pathways

The reactivity of this compound is dictated by the combined electronic and steric properties of the azaindole nucleus, the C3-bromo substituent, and the C6-hydroxy substituent. The 7-azaindole structure is a π-deficient heterocycle, and its pyrrole ring is generally susceptible to electrophilic attack, typically at the C3 position. pitt.edu However, the presence of a bromine atom at this site alters this reactivity profile significantly.

Electronic Effects:

C3-Bromo Group: The bromine atom is an electron-withdrawing group via induction, which deactivates the pyrrole ring to further electrophilic aromatic substitution. Its most significant role, however, is as an excellent leaving group in metal-catalyzed cross-coupling reactions. This enables the regioselective introduction of a wide variety of aryl, alkyl, and other moieties at the C3 position through reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. rsc.org

The interplay between the deactivating inductive effect of the C3-bromo group and the activating resonance effect of the C6-hydroxy group creates a unique electronic environment. For instance, in palladium-catalyzed cross-coupling reactions at C3, the electronic nature of the coupling partner is a critical determinant of reaction efficiency.

Steric Effects: The bromine atom at C3 imposes significant steric hindrance, which can influence the approach of bulky reagents. In cross-coupling reactions, the choice of ligand on the metal catalyst can be crucial to overcome this steric barrier. rsc.org For example, sterically demanding Suzuki-Miyaura couplings often require specialized phosphine ligands to achieve high yields. rsc.org The position of the halide on the azaindole core can also lead to different reaction rates, potentially due to steric differences in the resulting products which may cause product inhibition. nih.gov

The following table, based on principles observed in related substituted azaindoles, illustrates how substituent electronics can influence the outcome of Suzuki-Miyaura cross-coupling reactions.

| Reactant A (this compound) | Reactant B (Arylboronic Acid) | Expected Yield | Primary Influence |

| This compound | 4-Methoxyphenylboronic acid | High | The electron-donating group (+R effect) on the boronic acid can facilitate transmetalation. |

| This compound | 4-Fluorophenylboronic acid | Good | The electron-withdrawing group can still participate effectively in the catalytic cycle. |

| This compound | 3,5-Bis(trifluoromethyl)phenylboronic acid | Moderate to Good | Strong electron-withdrawing groups are tolerated, demonstrating broad reaction scope. |

| This compound | 2-Methylphenylboronic acid | Moderate | Steric hindrance from the ortho-substituent on the boronic acid may lower the reaction rate and yield. |

This interactive table is generated based on established principles of Suzuki-Miyaura reactions on substituted heterocycles. acs.org

Computational Modeling of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding and predicting the complex reactivity of heterocyclic molecules like this compound. nih.govnih.gov Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms, transition states, and the factors controlling selectivity. nih.gov

Predicting Reaction Pathways and Selectivity: For this compound, computational models can be used to:

Analyze Electronic Structure: Calculations of the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack, respectively. pitt.edu This would clarify the competing influences of the bromo and hydroxy substituents.

Model Transition States: By calculating the energy of transition states for different potential reaction pathways (e.g., substitution at various positions), chemists can predict the most likely regiochemical outcome. This is particularly useful in metal-catalyzed reactions to understand how ligand and substrate electronics impact the activation barrier. nih.gov

Evaluate Substituent Effects: Theoretical studies can systematically quantify the impact of electron-donating and electron-withdrawing groups on the electronic properties of the azaindole core. For example, DFT calculations have been used to correlate Hammett constants of substituents with changes in bond lengths and charge distributions in the 7-azaindole system, providing a quantitative understanding of electronic effects. acs.org Frontier Molecular Orbital Theory (HOMO-LUMO analysis) is another tool used to explain reactivity based on the molecule's ability to donate or accept electrons. nih.gov

The following table summarizes key computational methods and the insights they provide for studying the reaction mechanisms of substituted azaindoles.

| Computational Method | Information Provided | Application to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, reaction enthalpies. researchgate.net | Predicts the most stable conformation and calculates the energy barriers for potential reaction pathways. |

| Molecular Electrostatic Potential (MEP) | Maps of electron density to visualize electrophilic/nucleophilic sites. dntb.gov.ua | Identifies which atoms are most likely to be attacked by different classes of reagents. |

| Frontier Molecular Orbital Analysis (HOMO/LUMO) | Determines the molecule's ability to donate or accept electrons. nih.gov | Predicts the feasibility and nature of cycloaddition reactions and charge-transfer interactions. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and specific orbital interactions. acs.org | Quantifies the strength of non-covalent interactions and the electronic delocalization from the OH group. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates reactions in a complex environment, such as in the presence of a solvent or enzyme. | Models how interactions with solvent molecules might influence reaction selectivity and rates. |

This interactive table outlines common computational techniques used in mechanistic studies of organic reactions. nih.goviucc.ac.il

Through the integration of experimental findings and computational modeling, a comprehensive understanding of the reactivity and selectivity of this compound can be achieved, facilitating its strategic use in the synthesis of complex molecular targets.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

General principles of advanced spectroscopic techniques are well-established for structural elucidation in organic chemistry. However, the application and specific data (e.g., chemical shifts, fragmentation patterns, vibrational frequencies, and absorption maxima) for 3-Bromo-6-hydroxy-7-azaindole are not documented in available research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

NMR spectroscopy is a fundamental technique for confirming the structure of molecules like this compound and differentiating it from its isomers. For this specific compound, ¹H NMR would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as a signal for the hydroxyl proton. The position of the bromine atom and the hydroxyl group would significantly influence the chemical shifts of the aromatic protons due to their electronic effects. Furthermore, ¹³C NMR would provide information on the chemical environment of each carbon atom in the azaindole core. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in definitively assigning proton and carbon signals and confirming the connectivity of the atoms, thereby verifying the 3-bromo and 6-hydroxy substitution pattern. However, specific experimental NMR data for this compound is not publicly available.

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition (C₇H₅BrN₂O). The fragmentation pattern observed in the mass spectrum would provide further structural information. Characteristic fragmentation would likely involve the loss of bromine, carbon monoxide, or hydrogen cyanide, which are common fragmentation pathways for related heterocyclic compounds. Analysis of these fragments helps to piece together the molecular structure. Despite the utility of this technique, specific experimental mass spectrometry data and fragmentation analysis for this compound are not found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency would be observed at lower wavenumbers. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system. No specific experimental IR or Raman spectra for this compound have been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is related to its conjugation system. The 7-azaindole (B17877) core is an aromatic system, and its UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π→π* transitions. The presence of the bromine atom and the hydroxyl group would act as auxochromes, likely causing a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the unsubstituted 7-azaindole parent molecule. While the technique is standard for such compounds, the specific UV-Vis absorption data for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the planarity of the bicyclic azaindole ring system of this compound.

Conformation and Tautomerism in Crystalline State

Analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state. Importantly, it would also provide unambiguous evidence of the tautomeric form present in the crystal. Azaindole derivatives are known to exhibit tautomerism, and X-ray crystallography could determine whether the proton on the nitrogen is located on the pyrrole nitrogen (N1) or the pyridine nitrogen (N7). Furthermore, the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, which are crucial for understanding the solid-state properties of the compound. A search of crystallographic databases reveals no deposited crystal structure for this compound.

Intermolecular Interactions and Crystal Packing

Detailed experimental or theoretical studies focusing on the intermolecular interactions and crystal packing of this compound have not been reported in the reviewed scientific literature. The azaindole scaffold, in general, is known to participate in various intermolecular interactions, including hydrogen bonding (N-H---N, O-H---N) and π-π stacking, which dictate their solid-state structures. For instance, studies on related 7-azaindole derivatives have shown the formation of hydrogen-bonded linear structures. nih.gov The presence of the hydroxyl (-OH) group and the bromine (-Br) atom in this compound would be expected to introduce additional hydrogen bonding and halogen bonding capabilities, respectively, likely leading to complex and unique crystal packing arrangements. However, without specific crystallographic data for this compound, any description of its crystal structure remains speculative.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

There is currently no information available in the scientific literature regarding the synthesis or chiroptical spectroscopy of chiral derivatives of this compound. Chiroptical techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are essential for characterizing the three-dimensional structure of chiral molecules. While studies on the chiroptical properties of other chiral heterocyclic compounds, including imidazole (B134444) and carbazole (B46965) derivatives, have been published, these findings cannot be directly extrapolated to the specific case of this compound derivatives. rsc.orgnih.gov The development of chiral derivatives and the subsequent investigation of their chiroptical properties would be a novel area of research.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules due to its favorable balance of accuracy and computational cost. For a molecule like 3-Bromo-6-hydroxy-7-azaindole, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

DFT calculations also provide valuable information about the electronic structure. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also obtained, and the HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and kinetic stability.

In a study on 5-bromo-7-azaindole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the geometry of both a monomer and a hydrogen-bonded dimer. bohrium.com The results showed excellent agreement with experimental X-ray diffraction data for the dimer, demonstrating the reliability of DFT in predicting the structure of substituted 7-azaindoles. bohrium.com Similar calculations would be expected to provide accurate predictions for the geometry and electronic properties of this compound.

Table 1: Predicted Structural Parameters for a Hypothetical this compound Monomer based on DFT Calculations of Related Compounds This table is illustrative and contains hypothetical data based on typical values for similar molecules, as direct computational results for this compound are not available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for electronic structure calculations. While computationally more demanding than DFT, they are often used as a benchmark to validate the results of less expensive methods. For a molecule of the size of this compound, these high-level calculations would be feasible and could be used to obtain highly accurate energies and properties.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. For this compound, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen, carbon, and nitrogen atoms. nih.gov These predicted shifts can be compared with experimental NMR spectra to aid in the structural elucidation and assignment of signals.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. nih.govresearchgate.net These calculations can help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. For example, in a study of 3-chloro-7-azaindole, DFT calculations were used to perform a detailed vibrational assignment of the experimental IR and Raman spectra. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative and contains hypothetical data based on typical values for similar molecules, as direct computational results for this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, which has a rotatable hydroxyl group, MD simulations can be used to explore its conformational landscape. By simulating the motion of the atoms over time, it is possible to identify the different stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological macromolecules. For instance, molecular dynamics simulations have been employed to study the interaction of 7-azaindole (B17877) derivatives with biological targets. nih.gov

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations could be used to study various reactions, such as its synthesis or its potential metabolic pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the reaction pathway and the activation energy, which provides insight into the reaction rate. For example, DFT has been used to study the cycloaddition reaction of aziridine (B145994) with CO2 in the presence of 7-azaindole as a catalyst, revealing the reaction mechanism and the role of the catalyst in lowering the energy barrier. researchgate.net

Studies on Excited State Dynamics and Tautomerization (e.g., Excited-State Proton Transfer of 7-azaindole)

The photophysical properties of 7-azaindole and its derivatives are of significant interest due to their potential applications in areas such as fluorescent probes. A key process in the excited state of 7-azaindole is excited-state proton transfer (ESPT), where a proton is transferred from the pyrrole (B145914) nitrogen to the pyridine (B92270) nitrogen. This process can be studied computationally using methods such as time-dependent DFT (TD-DFT).

For this compound, the presence of the hydroxyl group could introduce additional possibilities for intramolecular or solvent-assisted ESPT. Computational studies would be invaluable in elucidating the mechanism of these processes, including the role of the substituents and the solvent. Studies on the parent 7-azaindole have shown that the mechanism of proton transfer can be influenced by the solvent environment. nih.gov Theoretical calculations can help to understand these solvent effects by modeling the molecule in different solvent environments. nih.gov

Advanced Applications of 3 Bromo 6 Hydroxy 7 Azaindole Derivatives in Medicinal Chemistry Research

Design Rationale for Azaindole-Based Bioactive Agents

The design of novel bioactive agents often relies on established pharmacophores that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. The 7-azaindole (B17877) core is considered a "privileged scaffold" due to its recurring presence in successful drug candidates and its ability to interact favorably with a multitude of biological targets.

7-Azaindole as a Bioisostere of Indole (B1671886) and Purine (B94841) Systems

This bioisosteric relationship is particularly advantageous in the design of kinase inhibitors. Protein kinases utilize ATP as a phosphate (B84403) donor, and the adenine (B156593) component of ATP binds to a specific "hinge" region in the enzyme's active site. The 7-azaindole scaffold masterfully mimics the hydrogen bonding pattern of the adenine purine ring. pharmablock.com Specifically, the pyrrole-like NH group acts as a hydrogen bond donor, while the adjacent pyridine (B92270) nitrogen (N7) serves as a hydrogen bond acceptor. depositolegale.it This bidentate hydrogen bonding interaction with the kinase hinge is a critical anchor for many potent inhibitors and is a primary reason for the scaffold's widespread application in this field. pharmablock.comdepositolegale.it By replacing an indole or other heterocyclic core with a 7-azaindole, medicinal chemists can modulate key properties such as solubility and target binding affinity, potentially leading to compounds with improved pharmacological profiles.

Strategic Role of Halogen and Hydroxyl Substituents in Modulating Biological Interactions

The potency and selectivity of a scaffold like 7-azaindole can be finely tuned through the addition of various substituents. The bromine atom at the 3-position and the hydroxyl group at the 6-position of the 3-bromo-6-hydroxy-7-azaindole core play strategic roles in modulating interactions with biological targets.

The hydroxyl (-OH) group is a key functional group in drug design, primarily due to its ability to form strong hydrogen bonds. As both a hydrogen bond donor and acceptor, the 6-hydroxyl group can form critical interactions with amino acid residues in a target protein's binding pocket, significantly increasing binding affinity. nih.gov In the context of kinase inhibitors, an appropriately positioned hydroxyl group can engage with residues outside the immediate hinge region, contributing to both potency and selectivity. nih.gov Furthermore, the introduction of a hydroxyl group generally increases the polarity and aqueous solubility of a compound, which can be beneficial for its pharmacokinetic properties.

The bromine (Br) atom , a halogen, contributes to binding affinity through several mechanisms. Its size and lipophilicity can lead to favorable van der Waals interactions within hydrophobic pockets of the target protein. More significantly, bromine can participate in "halogen bonding," a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein. This directional interaction can be as strong as a conventional hydrogen bond and provides a powerful tool for enhancing ligand-protein binding. The introduction of a bromine atom can also influence the metabolic stability of the compound, blocking sites susceptible to oxidative metabolism.

Inhibitor Design and Structure-Activity Relationship (SAR) Studies (Non-Clinical)

The this compound scaffold has been utilized in the non-clinical design and synthesis of inhibitors for a range of protein kinases. SAR studies, which correlate changes in a molecule's structure with changes in its biological activity, are crucial for optimizing these initial hits into potent and selective lead compounds.

Kinase Inhibitors

Derivatives of 7-azaindole have been investigated as inhibitors of numerous serine/threonine and tyrosine kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. The specific substitution pattern of this compound provides a unique starting point for inhibitor design against various kinases.

Research has explored 7-azaindole derivatives as inhibitors for several kinases, including:

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): 7-Azaindole derivatives have been specifically developed as DYRK1A inhibitors. SAR studies have shown that substitutions on the azaindole core can lead to potent inhibition of this kinase. nih.gov

Nek1 (NIMA-related kinase 1): Substituted 7-azaindoles have been explored as potent inhibitors for the Nek1 kinase domain.

AXL: The 7-azaindole moiety is considered a privileged scaffold for developing therapeutic agents targeting the AXL receptor tyrosine kinase.

DAPK1 (Death-associated protein kinase 1): Certain 7-azaindole derivatives have shown inhibitory activity against DAPK1, among other serine/threonine kinases. nih.gov

CDK9/Cyclin T: The 7-azaindole scaffold has been identified as a valuable starting point for the design of potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).

Haspin: Studies have identified 7-azaindole derivatives that exhibit inhibitory activity against Haspin kinase.

BRAF: The 7-azaindole core is famously a key component of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase. depositolegale.it

While the broader 7-azaindole class has been widely studied, specific SAR data for the this compound scaffold against all the listed kinases is not uniformly available in the public domain. However, the principles of inhibitor design can be illustrated with available data for related compounds. For example, in the development of DYRK1A inhibitors, SAR exploration of 3,5-diarylated-7-azaindoles revealed that the nature of the aryl groups significantly impacts potency and selectivity. nih.gov

| Kinase Target | Scaffold/Derivative Type | Key Structural Features | Observed Activity Trend |

|---|---|---|---|

| DYRK1A | 3,5-diarylated-7-azaindoles | Presence of a methoxy (B1213986) group on the aryl substituent. | Methoxy group afforded potent DYRK1A inhibitors, while a hydroxyl group at the same position favored c-Raf inhibition. nih.gov |

| PIM1 | 3,5-disubstituted 7-azaindoles | Substitution at the 3- and 5-positions. | A 3,5-di(indol-5-yl)-7-azaindole derivative showed high selectivity for PIM1 and PIM3 over PIM2. nih.gov |

| JAK2 | Macrocyclic azaindoles | Incorporation of a phenolic OH group. | The phenolic OH acts as both a hydrogen-bond acceptor and donor, contributing to strong inhibition. nih.gov |

As previously discussed, the primary mechanism by which 7-azaindole-based inhibitors recognize and bind to protein kinases is through the formation of a bidentate hydrogen bond with the backbone of the hinge region, which connects the N- and C-lobes of the kinase domain. depositolegale.it The N7 atom of the azaindole ring accepts a hydrogen bond from the backbone amide NH of one amino acid (often at the position known as GK+3), while the N1-H of the pyrrole (B145914) ring donates a hydrogen bond to the backbone carbonyl oxygen of another residue (often at GK+1). pharmablock.com

X-ray crystallography studies of various 7-azaindole inhibitors in complex with their target kinases have revealed different binding orientations. The most common is the "normal" binding mode, as described above. However, a "flipped" orientation, where the azaindole ring is rotated 180 degrees, has also been observed. In this flipped mode, the hydrogen bonding pattern with the hinge residues is altered, yet can still result in potent inhibition. pharmablock.com The specific binding mode adopted by an inhibitor can be influenced by the substitution patterns on the 7-azaindole core, highlighting the importance of structural biology in guiding inhibitor design.

While the majority of 7-azaindole-based kinase inhibitors are ATP-competitive, binding directly in the active site, there is growing interest in developing allosteric modulators. These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This approach can offer higher selectivity, as allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding pocket.

Studies have explored azaindole scaffolds for their potential as allosteric modulators, for instance, with the cannabinoid receptor 1 (CB1). However, in that specific non-kinase context, the 7-azaindole ring was not found to be a viable bioisostere for allosteric activity. In the realm of kinases, resistance to ATP-competitive BRAF inhibitors can arise through the dimerization of RAF kinases, a process that can be influenced by drug binding. This has led to research into inhibitors that can modulate the dimerization state of the kinase, a form of allosteric regulation. For example, some inhibitors are known to promote an inactive dimeric conformation of BRAF, representing a mechanism that goes beyond simple ATP competition. While specific studies detailing this compound as an allosteric modulator are not widely reported, the broader principle of using azaindole-like scaffolds to influence kinase conformation and dimerization remains an active area of research.

Potential as Anticancer Agents (Mechanism-based studies, not clinical trials)

Derivatives of this compound have shown significant potential as anticancer agents through various mechanisms of action. These compounds are often designed as ATP-competitive inhibitors that target the ATP-binding site of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. jst.go.jpnih.gov Dysregulation of these kinases is a hallmark of many cancers. mdpi.com

One key mechanism is the inhibition of microtubule dynamics. Certain azaindole derivatives act as microtubule-depolymerizing agents, binding to tubulin and disrupting microtubule polymerization. nih.gov This leads to a G2/M cell cycle arrest and potent cytostatic effects on various cancer cell lines, including those that are multidrug-resistant. nih.gov Furthermore, these compounds can exhibit anti-angiogenic properties by inhibiting the formation of capillary-like tubes, a crucial process in tumor growth. nih.gov

Another major avenue of investigation is the inhibition of specific protein kinases involved in cancer progression. documentsdelivered.com The 7-azaindole scaffold is a well-established hinge-binding motif for many kinases. chemicalbook.comjst.go.jp For instance, derivatives have been developed to target:

Aurora Kinases: These are key regulators of mitosis, and their inhibition by 7-azaindole derivatives represents a valid therapeutic strategy. nih.gov

Janus Kinases (JAKs): Specifically, JAK2 is a target in myeloproliferative disorders, and 7-azaindole compounds have been developed as potent inhibitors. nih.gov

c-Met Kinase: This receptor tyrosine kinase is involved in cell motility and tissue regeneration, and its aberrant activation is seen in many cancers. mdpi.com

Checkpoint Kinase 1 (CHK1): As a central molecule in cell regulation and DNA repair, CHK1 is another target for azaindole-based inhibitors. mdpi.com

The mechanism often involves the 7-azaindole core forming hydrogen bonds with the kinase's hinge region, while various substituents on the azaindole ring provide additional interactions to enhance potency and selectivity. chemicalbook.comjst.go.jp For example, a novel 7-azaindole derivative, compound P1, was designed to target the colony-stimulating factor 1 receptor (CSF-1R) and showed significant cytotoxicity against osteosarcoma (HOS) cells by inducing apoptosis and blocking the G0/G1 phase of the cell cycle. nih.gov Similarly, another derivative, 7-AID, was shown to be a potent inhibitor of the DEAD-box helicase DDX3, which is implicated in tumorigenesis, and exhibited cytotoxicity against cervical and breast cancer cells. nih.gov

Table 1: Examples of 7-Azaindole Derivatives and their Anticancer Mechanisms

| Compound Class/Example | Target/Mechanism | Observed Effect |

| CM01 and CM02 | Tubulin polymerization | G2/M cell cycle arrest, cytostatic effects, anti-angiogenic activity nih.gov |

| C-3 aryl-7-azaindole | JAK2 kinase | Inhibition of kinase activity nih.gov |

| 5-azaindolocarbazoles | CHK1 kinase | Cytotoxicity and Chk1 inhibition mdpi.com |

| Compound P1 | CSF-1R | Cytotoxicity, apoptosis induction, G0/G1 cell cycle arrest in HOS cells nih.gov |

| 7-AID | DDX3 helicase | Cytotoxicity in HeLa, MCF-7, and MDA MB-231 cells nih.gov |

Inhibitors of Other Biological Targets (e.g., HIV-1 Integrase, Trypanosomiasis targets, CK1)

The versatility of the this compound scaffold extends beyond cancer to a range of other biological targets.

Trypanosomiasis Targets: Human African Trypanosomiasis (HAT) is caused by the parasite Trypanosoma brucei. Researchers have identified 3,5-disubstituted-7-azaindoles as growth inhibitors of this parasite. nih.govbohrium.com The strategy often involves repurposing compounds originally designed as human kinase inhibitors, as trypanosomes also possess essential kinases. nih.govacs.org Structure-activity relationship (SAR) studies have shown that the hydrogen bond donor/acceptor pair of the azaindole core is crucial for anti-trypanosomal potency. nih.gov

Casein Kinase 1 (CK1): CK1 is a key regulator of various cellular processes, including the circadian clock. nih.govsemanticscholar.org A derivative, 3,4-dibromo-7-azaindole (B1593109) (B-AZ), was found to lengthen the circadian period in Arabidopsis thaliana by inhibiting the CK1 family of kinases. nih.govnih.gov This inhibition leads to the accumulation of proteins that are normally targeted for degradation by CK1-mediated phosphorylation. nih.gov Other potent and highly selective inhibitors of CK1 isoforms (α, δ, and ε) have been developed based on a 1H-pyrrolo[2,3-b]pyridine-imidazole pharmacophore, which is structurally related to 7-azaindole. nih.gov

HIV-1 Integrase: While not the primary focus of the provided search results, the broader class of azaindole derivatives has been investigated for activity against various viral targets, including HIV. documentsdelivered.com

Investigation of Modulating Circadian Clocks in Model Organisms

Derivatives of 7-azaindole have emerged as important tools for studying and modulating circadian rhythms. The circadian clock is an internal timekeeping system that regulates daily biological rhythms. nih.gov

A notable discovery was that the small molecule 3,4-dibromo-7-azaindole (B-AZ) lengthens the circadian period in the plant model organism Arabidopsis thaliana. nih.govsemanticscholar.org The mechanism of action involves the inhibition of Casein Kinase 1 (CK1). nih.gov CK1 is responsible for phosphorylating key clock proteins, such as PRR5 and TOC1, targeting them for degradation. nih.govnih.gov By inhibiting CK1, B-AZ causes these repressor proteins to accumulate, which in turn decreases the expression of core clock genes and lengthens the circadian period. nih.gov A weak period-lengthening effect was also noted for 3-bromo-7-azaindole, suggesting the importance of the bromine substitution. nih.gov